

1-Cyclobutylethanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Cyclobutylethanol**

Cat. No.: **B024324**

[Get Quote](#)

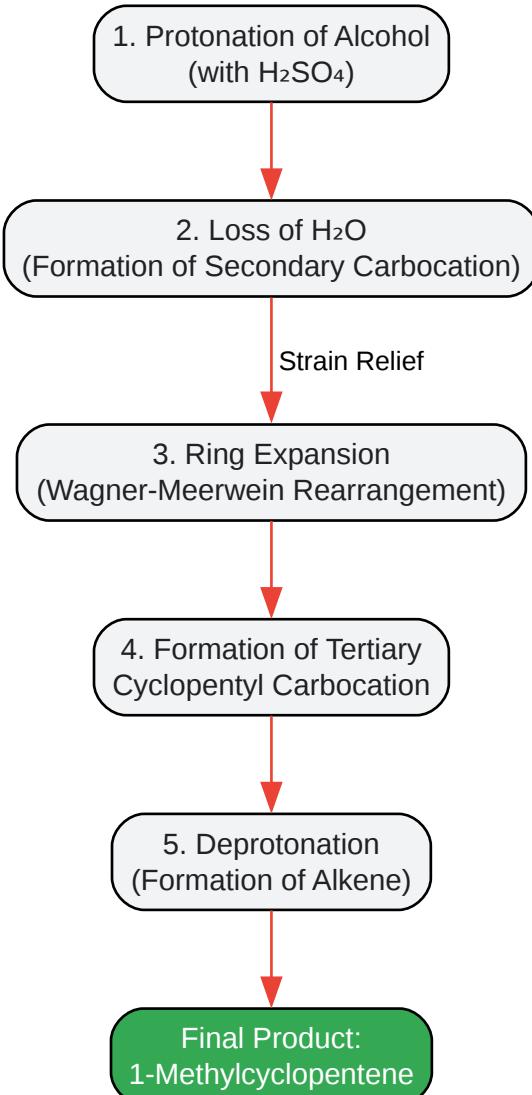
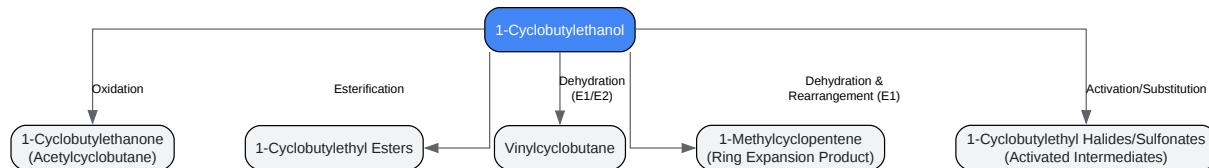
An In-Depth Guide to **1-Cyclobutylethanol** as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Rising Prominence of Strained Scaffolds

In the landscape of medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures with advantageous physicochemical and pharmacological properties is relentless. Among the various structural motifs employed, small, strained carbocycles like cyclobutane have garnered significant attention.[1][2] The cyclobutyl group, once considered a synthetic curiosity, is now recognized as a "privileged" scaffold. Its incorporation into molecular frameworks can induce conformational restriction, enhance metabolic stability, improve aqueous solubility, and serve as a non-planar bioisostere for aromatic rings.[1][3][4]

1-Cyclobutylethanol, a simple secondary alcohol, emerges as a highly valuable and versatile building block for introducing this desirable moiety. Its straightforward structure belies a rich and nuanced reactivity, offering synthetic chemists a reliable entry point into a diverse array of more complex cyclobutane derivatives. This guide provides a detailed exploration of **1-cyclobutylethanol**'s applications, focusing on its key transformations and providing robust, field-tested protocols for its use in the laboratory.

Physicochemical Properties of 1-Cyclobutylethanol



A clear understanding of a reagent's fundamental properties is the bedrock of its effective application.

Property	Value	Source
IUPAC Name	1-cyclobutylethan-1-ol	[5]
Molecular Formula	C ₆ H ₁₂ O	[5] [6]
Molecular Weight	100.16 g/mol	[5]
CAS Number	7515-29-9	[5]
Appearance	Solid	
SMILES	CC(C1CCC1)O	[5]
InChIKey	PFGPCAYJUYSJJS- UHFFFAOYSA-N	[5]

Core Synthetic Transformations & Mechanistic Insights

1-Cyclobutylethanol's utility stems from the reactivity of its secondary alcohol functional group, which can be leveraged for a variety of classical and novel transformations. The proximity of the strained cyclobutane ring often leads to unique and synthetically powerful reaction pathways.

Key Synthetic Pathways

[Click to download full resolution via product page](#)

Caption: Mechanism of acid-catalyzed dehydration and ring expansion.

This ring expansion protocol is a powerful tool for converting readily available cyclobutane precursors into more complex cyclopentane derivatives, which are ubiquitous in natural products and pharmaceuticals.

Esterification: Protecting Group and Functional Handle

Standard esterification reactions, such as the Fischer esterification, proceed readily with **1-cyclobutylethanol**. [7][8] This transformation is crucial for two primary reasons:

- Protecting Group: The hydroxyl group can be masked as an ester (e.g., acetate, benzoate) to prevent it from interfering with subsequent reactions at other sites in the molecule.
- Functionalization: The resulting ester is a versatile functional group that can participate in a wide range of reactions, including saponification, transesterification, and reduction.

Causality in Reaction Conditions: The Fischer esterification is an equilibrium-driven process. [7][8] To ensure high yields of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using the alcohol or the carboxylic acid as the solvent (a large excess) or by actively removing the water byproduct using a Dean-Stark apparatus.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for achieving the desired synthetic outcomes.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

Objective: To synthesize 1-cyclobutylethanone from **1-cyclobutylethanol**.

Principle: PCC is a relatively mild oxidizing agent that efficiently converts secondary alcohols to ketones without significant over-oxidation. The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM).

Materials and Reagents:

Reagent	MW (g/mol)	Amount	Moles (mmol)
1-Cyclobutylethanol	100.16	2.0 g	19.97
Pyridinium Chlorochromate (PCC)	215.56	6.46 g	29.95 (1.5 eq)
Dichloromethane (DCM), anhydrous	-	50 mL	-
Celite® or Silica Gel	-	~10 g	-
Diethyl Ether	-	~100 mL	-

Step-by-Step Methodology:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (6.46 g) and anhydrous dichloromethane (50 mL). Stir to form a heterogeneous suspension.
- Dissolve **1-cyclobutylethanol** (2.0 g) in a small amount of anhydrous DCM (~5 mL) and add it to the PCC suspension in one portion.
- Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, add diethyl ether (~50 mL) to the mixture and stir for an additional 15 minutes.
- Prepare a short plug of silica gel or Celite® in a fritted glass funnel. Pass the reaction mixture through the plug to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether (~50 mL).
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by short-path distillation or column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 1-cyclobutylethanone as a clear

liquid.

Expected Yield: 80-90%.

Protocol 2: Acid-Catalyzed Dehydration and Ring Expansion

Objective: To synthesize 1-methylcyclopentene via rearrangement of **1-cyclobutylethanol**.

Principle: A strong, non-nucleophilic acid is used to promote the E1 elimination pathway, which proceeds through a carbocation intermediate that is susceptible to rearrangement. [9] Heating the reaction drives both the dehydration and the rearrangement to the more stable product.

Materials and Reagents:

Reagent	Concentration	Amount	Moles (mmol)
1-Cyclobutylethanol	-	5.0 g	49.9
Sulfuric Acid (H_2SO_4)	Concentrated (98%)	2.5 mL	~45.9
Saturated Sodium Bicarbonate ($NaHCO_3$)	-	~50 mL	-
Anhydrous Magnesium Sulfate ($MgSO_4$)	-	~5 g	-

Step-by-Step Methodology:

- Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a fractional distillation apparatus, add **1-cyclobutylethanol** (5.0 g).

- Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.5 mL) dropwise with continuous stirring.
- After the addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle to approximately 120-130 °C.
- The alkene product, 1-methylcyclopentene (boiling point ~76 °C), will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
- Continue the distillation until no more organic product is collected.
- Transfer the collected distillate to a separatory funnel and wash it carefully with saturated sodium bicarbonate solution (~25 mL) to neutralize any residual acid.
- Wash with water (~25 mL) and then with brine (~25 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any low-boiling solvent (if any was co-distilled) by careful distillation.

Expected Yield: 65-75%.

Conclusion

1-Cyclobutylethanol stands out as a powerful and economical building block in organic synthesis. Its true value lies not only in the direct introduction of the cyclobutyl moiety but also in its capacity to undergo predictable and high-yielding transformations, including oxidation, esterification, and, most notably, strain-releasing ring expansion. For researchers and drug development professionals, mastering the reactivity of this simple alcohol provides a reliable and efficient pathway to novel and structurally diverse molecules with significant potential in medicinal and materials chemistry. [10]

References

- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. *ChemMedChem*.
- Li, Y., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. *Current Medicinal Chemistry*.

- Bentham Science Publishers. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. *Current Medicinal Chemistry*.
- BTC. (2025). What are the industrial applications of cyclobutanol? Blog - BTC.
- Chegg Inc. (2018). Solved Consider the reaction of **1-cyclobutylethanol**. Chegg.com.
- Radboud University. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
- Chegg Inc. (2020). Consider the reaction of **1-cyclobutylethanol** (1-hydroxyethylcyclobutane) with concentrated H₂SO₄ at 120°C. Chegg.com.
- Chegg Inc. (2020). Solved Consider the reaction of **1-cyclobutylethanol**. Chegg.com.
- Transtutors. (2016). (Solved) - Consider the reaction of **1-cyclobutylethanol**. Transtutors.
- Chem Zipper. (2020). Write Dehydration and ring expansion mechanism of **1-cyclobutylethanol** in the presence of con H₂SO₄. Chem Zipper.
- National Center for Biotechnology Information. (n.d.). 1-Cyclobutylethan-1-ol. PubChem.
- Reusch, W. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). *Master Organic Chemistry*.
- National Institute of Standards and Technology. (n.d.). **1-Cyclobutylethanol**. NIST WebBook.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. *Master Organic Chemistry*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A...: Ingenta Connect [ingentaconnect.com]
- 5. 1-Cyclobutylethan-1-ol | C₆H₁₂O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Cyclobutylethanol [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Welcome to Chem Zipper.com.....: Write Dehydration and ring expansion mechanism of 1-cyclobutylethanol in the presence of con H₂SO₄. [chemzipper.com]
- 10. What are the industrial applications of cyclobutanol? - Blog [btcpharmtech.com]
- To cite this document: BenchChem. [1-Cyclobutylethanol as a building block in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024324#1-cyclobutylethanol-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com